![molecular formula C31H38ClN3O14 B606930 (4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-[(4S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide CAS No. 125622-13-1](/img/structure/B606930.png)

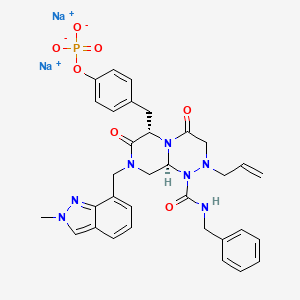

(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-[(4S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dactylocyclines, novel tetracycline derivatives produced by a Dactylosporangium sp. A screen for antibiotics with activity against tetracycline-resistant microorganisms has led to the isolation of Dactylosporangium sp. (ATCC 53693), a producer of several novel tetracycline derivatives. The major fermentation products, dactylocyclines A and B, were purified and MIC values determined against tetracycline-resistant and tetracycline-sensitive Gram-positive bacteria. The dactylocyclines represent the first naturally occurring tetracycline C2 amides which lack cross resistance with tetracycline.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The compound has been used in the synthesis of various novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines with potential anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

- It has also facilitated the creation of new quinoline proton sponges, demonstrating its utility in heterocyclic chemistry (Dyablo et al., 2015).

Drug Development and Medical Applications

- The compound has been explored for its potential in developing serotonin-3 (5-HT3) receptor antagonists, which are significant in treating various medical conditions (Kuroita, Sakamori, & Kawakita, 2010).

- It played a role in the development of analogs with maximum dock scores for binding with polymerase and capsular polysaccharide biosynthesis proteins, suggesting its importance in drug discovery for treating infections like streptococcus pneumonia (Sankar & Suresh, 2014).

Pharmacology

- Studies have used this compound in the synthesis of novel antimicrobial agents containing dioxaphospholanes, highlighting its significance in pharmacology (Rani, Praveena, Spoorthy, & Ravindranath, 2014).

- Research on cyanoacetamide in heterocyclic chemistry using this compound has led to the synthesis of benzothiophenes with antitumor and antioxidant activities (Bialy & Gouda, 2011).

Structural Analysis and Compound Transformation

- The compound has been instrumental in the study of stereocontrolled transformation of nitrohexofuranoses into cyclopentylamines, a significant process in peptide synthesis (Fernandez et al., 2010).

- Its use in palladium-catalyzed oxidative cyclization-alkoxycarbonylation has been explored for synthesizing heterocyclic derivatives, crucial for organic chemistry research (Bacchi et al., 2005).

Miscellaneous Applications

- The compound has been used in conductometric measurements, which are vital in studying drug absorption, transmission, and excretion in pharmaceutical sciences (ijrbat, 2014).

- It has contributed to the synthesis of nucleoside analogues from branched-chain pyranosides, demonstrating its versatility in synthetic organic chemistry (Kordian et al., 2006).

Propiedades

Número CAS |

125622-13-1 |

|---|---|

Fórmula molecular |

C31H38ClN3O14 |

Peso molecular |

712.1 |

Nombre IUPAC |

(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-[(4S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide |

InChI |

InChI=1S/C31H38ClN3O14/c1-11-26(47-7)28(2,35(44)45)10-15(48-11)49-29(3)12-9-30(42)23(34(4)5)22(38)18(27(33)41)25(40)31(30,43)24(39)16(12)21(37)17-13(36)8-14(46-6)20(32)19(17)29/h8,11-12,15,23,26,36-37,40,42-43H,9-10H2,1-7H3,(H2,33,41)/t11?,12?,15?,23?,26?,28-,29+,30+,31-/m0/s1 |

Clave InChI |

FFXHLAIZZWJZBW-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2(C3CC4(C(C(=O)C(=C(C4(C(=O)C3=C(C5=C2C(=C(C=C5O)OC)Cl)O)O)O)C(=O)N)N(C)C)O)C)(C)[N+](=O)[O-])OC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Dactylocycline B; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic Acid](/img/structure/B606855.png)

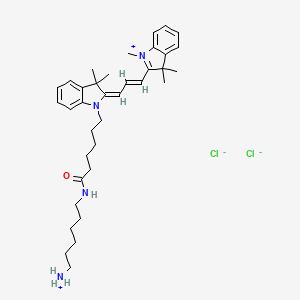

![[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride](/img/structure/B606870.png)